molecular formula C7H7IN2OS B11774164 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone

1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone

Cat. No.: B11774164
M. Wt: 294.12 g/mol
InChI Key: MQIQLWWIKWPOCR-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone is a heterocyclic organic compound that features a pyrimidine ring substituted with iodine and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-iodo-2-chloropyrimidine with sodium methylthiolate under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Sodium methylthiolate in DMF at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Oxidized derivatives such as sulfoxides and sulfones.
  • Coupled products with extended conjugation or additional aromatic rings.

Scientific Research Applications

1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the iodine and methylthio groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(2-(Methylthio)pyrimidin-4-yl)ethanone
  • 5-Iodo-2-chloropyrimidine
  • 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)azetidine

Uniqueness: 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone is unique due to the combination of the iodine and methylthio groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H7IN2OS

Molecular Weight

294.12 g/mol

IUPAC Name

1-(5-iodo-2-methylsulfanylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C7H7IN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3

InChI Key

MQIQLWWIKWPOCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1I)SC

Origin of Product

United States

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